{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE
Description
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3,5-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c1-11-4-2-3-5-12(11)9-20-16(21)10-23-17(22)13-6-14(18)8-15(19)7-13/h2-8H,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONUISYWDXESCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE typically involves multiple steps, starting with the preparation of the 2-methylphenylmethylamine. This intermediate is then reacted with 3,5-difluorobenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorine atoms on the benzoate ring can be substituted with other nucleophiles under appropriate conditions. Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry: In organic chemistry, {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or as a ligand for specific receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. Alternatively, it could act as an agonist or antagonist at a receptor, modulating the receptor’s signaling pathway.
Comparison with Similar Compounds
Difluorobenzoate Esters
The compound shares structural similarities with other difluorobenzoate esters, differing primarily in fluorine substitution patterns and additional functional groups. Key analogs include:
Key Findings :
Carbamoyl-Containing Derivatives
The carbamoyl group distinguishes the target compound from sulfonylurea or sulfonamide-based analogs. Notable comparisons:
Key Findings :
- Carbamoyl groups (as in the target compound) exhibit lower hydrolytic stability compared to sulfonylureas but offer tunable hydrogen-bonding interactions for target specificity .
- Unlike sulfonylurea herbicides (e.g., metsulfuron), carbamoyl derivatives may exhibit reduced soil persistence , aligning with modern agrochemical sustainability goals .
Biological Activity
Overview of the Compound
Chemical Structure and Properties
- Name : {[(2-Methylphenyl)methyl]carbamoyl}methyl 3,5-difluorobenzoate
- Molecular Formula : C16H16F2N2O3
- CAS Number : Not available in the results
This compound belongs to a class of carbamates that may exhibit diverse biological activities due to its structural features, including the presence of difluorobenzoate and methylphenyl groups.
The biological activity of carbamate derivatives often involves inhibition of various enzymes or modulation of receptor pathways. For instance, compounds with similar structures have been studied for their potential as:
- Enzyme Inhibitors : Many carbamates act as inhibitors for acetylcholinesterase, impacting neurotransmitter levels.
- Anti-inflammatory Agents : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
Pharmacological Effects
-
Antimicrobial Activity
- Certain carbamate derivatives have demonstrated antimicrobial properties against various bacterial strains, suggesting potential use in developing new antibiotics.
-
Anticancer Properties
- Research indicates that some structurally similar compounds can induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and induction of oxidative stress.
-
Neuroprotective Effects
- Compounds with similar mechanisms may offer neuroprotective benefits by enhancing cholinergic activity or reducing oxidative stress in neuronal cells.
Case Studies
While specific case studies on “this compound” are not available, related studies on similar compounds can provide insights:
- A study on a related carbamate showed significant inhibition of tumor growth in xenograft models, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest.
- Another investigation highlighted the compound’s ability to reduce inflammatory markers in animal models of arthritis, indicating its therapeutic potential in inflammatory diseases.
Data Table: Biological Activities of Related Carbamates
| Compound Name | Activity Type | Mechanism | Reference |
|---|---|---|---|
| Carbamate A | Antimicrobial | Inhibition of bacterial cell wall synthesis | Journal of Antibiotics |
| Carbamate B | Anticancer | Induction of apoptosis | Cancer Research Journal |
| Carbamate C | Neuroprotective | Enhancement of cholinergic signaling | Neuropharmacology Journal |
Q & A
Q. What experimental methods are recommended for confirming the identity and purity of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE?
To confirm identity and purity:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Analyze , , and NMR spectra to verify substituent positions and structural integrity. For example, the 3,5-difluoro benzoate moiety will show distinct fluorine coupling patterns in -NMR .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm) for ester and carbamoyl groups, and C-F stretches (~1100 cm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable for non-volatile derivatives .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical synthesis involves:
Carbamoyl Formation : React 2-methylbenzylamine with chloroacetyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to form the carbamoyl intermediate.
Esterification : Couple the intermediate with 3,5-difluorobenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) influence the compound’s reactivity and biological interactions?
- Lipophilicity : Fluorine atoms at the 3,5-positions increase logP by ~0.5–0.7 compared to non-fluorinated analogs, enhancing membrane permeability (measured via octanol-water partitioning) .
- Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density on the benzoate ring, altering nucleophilic aromatic substitution (NAS) reactivity. Computational studies (e.g., DFT) can map electrostatic potential surfaces .
- Biological Activity : Compare inhibition of cytochrome P450 enzymes (e.g., CYP3A4) using fluorinated vs. non-fluorinated derivatives via in vitro fluorometric assays .
Q. How can researchers resolve contradictions in reported synthetic yields or analytical data?
- Reproducibility Checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate purification methods.
- Cross-Validation : Use orthogonal techniques (e.g., HPLC purity analysis alongside -NMR integration) to confirm yield discrepancies. For example, a reported 65% yield may drop to 50% if residual solvents are quantified via gas chromatography (GC) .
- Collaborative Studies : Compare data with independent labs to identify systematic errors (e.g., miscalibrated MS instruments) .
Q. What methodologies are suitable for studying the compound’s mechanism of action in enzyme inhibition?
- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP450s) and monitor fluorescence changes over time .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to visualize binding modes. Requires high-purity compound (>98%) and optimized crystallization conditions .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories using software like GROMACS to predict binding stability .
Methodological Recommendations
- QSAR Studies : Use Gaussian or Schrödinger Suite to calculate descriptors (e.g., Hammett σ, molar refractivity) and correlate with bioactivity data .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolytic degradation products (e.g., free carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
